molecular formula C9H14O4 B12564471 Ethyl 3-hydroxy-2-methyl-5-oxohex-3-enoate CAS No. 193352-79-3

Ethyl 3-hydroxy-2-methyl-5-oxohex-3-enoate

Cat. No.: B12564471
CAS No.: 193352-79-3
M. Wt: 186.20 g/mol
InChI Key: WVZDQDIIRPXCII-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-2-methyl-5-oxohex-3-enoate is an organic compound with the molecular formula C₉H₁₄O₄ It is an ester that features a hydroxyl group, a ketone group, and a double bond within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-hydroxy-2-methyl-5-oxohex-3-enoate typically involves the esterification of 3-hydroxy-2-methyl-5-oxohex-3-enoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

3-hydroxy-2-methyl-5-oxohex-3-enoic acid+ethanolacid catalystEthyl 3-hydroxy-2-methyl-5-oxohex-3-enoate+water\text{3-hydroxy-2-methyl-5-oxohex-3-enoic acid} + \text{ethanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 3-hydroxy-2-methyl-5-oxohex-3-enoic acid+ethanolacid catalyst​Ethyl 3-hydroxy-2-methyl-5-oxohex-3-enoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of solid acid catalysts can also enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-hydroxy-2-methyl-5-oxohex-3-enoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ketone group can be reduced to form a secondary alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines or alcohols can react with the ester group in the presence of a base.

Major Products Formed

    Oxidation: 3-oxo-2-methyl-5-oxohex-3-enoic acid

    Reduction: Ethyl 3-hydroxy-2-methyl-5-hydroxyhex-3-enoate

    Substitution: Ethyl 3-amino-2-methyl-5-oxohex-3-enoate

Scientific Research Applications

Ethyl 3-hydroxy-2-methyl-5-oxohex-3-enoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: Used in the production of fine chemicals and as a precursor for various industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 3-hydroxy-2-methyl-5-oxohex-3-enoate involves its interaction with specific molecular targets. The hydroxyl and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-hydroxy-2-methyl-5-oxohexanoate
  • Ethyl 3-hydroxy-2-methyl-4-oxohex-3-enoate
  • Ethyl 3-hydroxy-2-methyl-5-oxohept-3-enoate

Uniqueness

Ethyl 3-hydroxy-2-methyl-5-oxohex-3-enoate is unique due to the presence of both a hydroxyl group and a ketone group within its structure, which allows for a diverse range of chemical reactions and applications

Properties

CAS No.

193352-79-3

Molecular Formula

C9H14O4

Molecular Weight

186.20 g/mol

IUPAC Name

ethyl 3-hydroxy-2-methyl-5-oxohex-3-enoate

InChI

InChI=1S/C9H14O4/c1-4-13-9(12)7(3)8(11)5-6(2)10/h5,7,11H,4H2,1-3H3

InChI Key

WVZDQDIIRPXCII-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)C(=CC(=O)C)O

Origin of Product

United States

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